Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate
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Description
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the nitrofuran class of compounds, which are known for their antimicrobial and antitumor properties.
Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate compounds are utilized in drug discovery as key building blocks due to their bioactive properties. Durcik et al. (2020) have described an efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks that can be substituted at multiple positions, offering a broad spectrum for chemical space exploration around the molecule for potential drug development (Durcik et al., 2020).
Antiproliferative Activity
Several studies have investigated the antiproliferative activities of benzo[d]thiazol derivatives against various cancer cell lines, identifying them as potential antitumor agents. Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and tested their antiproliferative effects, finding potent activity against several carcinoma cell lines. This highlights the significance of nitro group and specific structural modifications in enhancing antiproliferative activity (Chandrappa et al., 2008).
Antimicrobial and Antiparasitic Properties
Compounds containing benzo[d]thiazol and nitrofuran moieties exhibit notable antimicrobial and antiparasitic properties. For instance, Delmas et al. (2002) explored the antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis. These studies underscore the potential of such compounds in developing treatments for parasitic infections, showcasing their importance in antimicrobial resistance research (Delmas et al., 2002).
Corrosion Inhibition
In addition to biomedical applications, benzo[d]thiazol derivatives have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their corrosion inhibiting effect against steel in acidic solutions. Their findings suggest that these compounds offer promising applications in corrosion protection, demonstrating the multifaceted utility of benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate derivatives in both medical and industrial fields (Hu et al., 2016).
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S/c16-13(9-5-6-12(20-9)15(17)18)19-7-11-14-8-3-1-2-4-10(8)21-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJZUIPWFBXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319951 |
Source
|
Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49735810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
CAS RN |
391229-58-6 |
Source
|
Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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